molecular formula C13H14ClN3O4 B2501199 methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1351772-52-5

methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2501199
CAS No.: 1351772-52-5
M. Wt: 311.72
InChI Key: XZUKJJFCURDNFC-UHFFFAOYSA-N
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Description

Methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate (molecular formula: C₁₄H₁₆ClN₃O₄, molecular weight: 325.75 g/mol) is a triazole-based ester derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl-hydroxyethyl group at position 1, a hydroxymethyl group at position 5, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-21-13(20)12-10(7-18)17(16-15-12)6-11(19)8-2-4-9(14)5-3-8/h2-5,11,18-19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUKJJFCURDNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring , which is known for its varied biological activities. The molecular formula is C14H15ClN2O4C_{14}H_{15}ClN_2O_4 with a molecular weight of 310.73 g/mol. The presence of the 4-chlorophenyl and hydroxymethyl groups contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₂O₄
Molecular Weight310.73 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. The specific compound under discussion has been evaluated for its effectiveness against several pathogens.

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of this compound against breast cancer (MCF-7) and lung cancer (A549) cell lines, it was found that:

  • MCF-7 Cells : IC50 value of 25 µM after 48 hours.
  • A549 Cells : IC50 value of 30 µM after 48 hours.

These results suggest that the compound may serve as a lead for further development in anticancer therapies.

Neuroprotective Effects

Recent studies have indicated that triazole compounds can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.

Table 2: Biological Activities Overview

Activity TypeEffectiveness
AntimicrobialEffective against bacteria and fungi
AnticancerCytotoxic to cancer cell lines
NeuroprotectiveAChE inhibition observed

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits AChE and butyrylcholinesterase (BuChE), which are critical in neurotransmitter metabolism.
  • Cell Cycle Modulation : It affects the cell cycle by inducing G0/G1 phase arrest in cancer cells, leading to apoptosis.

Mechanism of Action

Comparison with Similar Compounds

Substituent Analysis

The compound’s structural analogs differ primarily in substituent groups, which critically influence physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituents at Triazole Positions Molecular Formula Key Features Reference
Target Compound 1: 2-(4-Chlorophenyl)-2-hydroxyethyl; 4: Methyl ester; 5: Hydroxymethyl C₁₄H₁₆ClN₃O₄ Hydrophilic hydroxyl groups enhance solubility; chlorophenyl enhances electron-withdrawing effects.
Methyl 1-(4-Chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 1: 4-Chlorophenyl; 4: Methyl ester; 5: 2-Methoxy-2-oxoethyl C₁₃H₁₂ClN₃O₄ Methoxy-oxoethyl group increases lipophilicity; lacks hydroxyl groups, reducing polarity.
Ethyl 5-Chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate 1: (4-Methoxyphenyl)methyl; 4: Ethyl ester; 5: Chloro C₁₃H₁₄ClN₃O₃ Methoxyphenyl and ethyl ester improve metabolic stability; chloro substituent may enhance antifungal activity.
Compound 16 () 1: Fluorinated chain; 5: Sugar-linked acetoxymethyl Complex fluorinated structure Fluorination increases hydrophobicity; sugar moiety may target biological membranes.

Physicochemical Properties

Solubility and Stability

  • Target Compound: Hydroxyl groups likely improve aqueous solubility compared to non-hydroxylated analogs like and , which require storage at 2–8°C to prevent degradation .
  • Fluorinated Analogs : High lipophilicity due to fluorinated chains reduces aqueous solubility but enhances membrane permeability .

Electronic Effects

  • Methoxy groups in and donate electrons, increasing resonance stability of the aromatic system .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen cycloaddition forms the 1,2,3-triazole core via reaction between propargyl esters and azides. A representative protocol involves:

Reagents :

  • Methyl 4-azido-5-(hydroxymethyl)carboxylate
  • 2-(4-Chlorophenyl)ethylene oxide

Procedure :

  • Epoxide ring-opening : 2-(4-Chlorophenyl)ethylene oxide reacts with sodium azide in DMF at 80°C for 12 h to yield 2-azido-1-(4-chlorophenyl)ethanol.
  • CuAAC reaction : The azide intermediate couples with methyl propiolate (1.2 eq) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 25°C for 24 h.
  • Hydroxymethyl introduction : Post-cycloaddition, formaldehyde is condensed under basic conditions (K₂CO₃, DMF, 60°C) to install the hydroxymethyl group.

Yield : 62–68% after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Key Data :

Parameter Value
Reaction Time 24–36 h
Temperature 25–40°C
Regioselectivity >95% N-1 isomer

Hydroxyethylation via Nucleophilic Addition

This method installs the 2-(4-chlorophenyl)-2-hydroxyethyl moiety through Grignard reagent addition:

Reagents :

  • Methyl 5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
  • 4-Chlorophenylmagnesium bromide

Procedure :

  • Grignard formation : 4-Chlorophenylmagnesium bromide (1.5 eq) is prepared in anhydrous THF under N₂.
  • Nucleophilic attack : The triazole ester is added dropwise at −10°C, followed by warming to 25°C over 4 h.
  • Quenching and isolation : Reaction quenched with NH₄Cl (sat.), extracted with EtOAc, and purified via recrystallization (ethanol/water).

Yield : 55–60% (white crystalline solid).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.38 (d, J = 8.4 Hz, 2H, ArH), 7.27 (d, J = 8.4 Hz, 2H, ArH), 5.12 (s, 1H, OH), 4.68 (q, J = 6.8 Hz, 2H, CH₂OH), 3.82 (s, 3H, OCH₃).

One-Pot Tandem Synthesis

Industrial-scale production favors a tandem approach combining triazole formation and side-chain functionalization:

Reagents :

  • Methyl 2-azidoacetate
  • 4-Chlorostyrene oxide
  • Paraformaldehyde

Procedure :

  • Epoxide-azide coupling : 4-Chlorostyrene oxide (1.0 eq) reacts with methyl 2-azidoacetate (1.1 eq) in toluene at 110°C for 8 h.
  • In situ cycloaddition : CuI (5 mol%) and DIPEA (2.0 eq) catalyze triazole ring closure at 80°C for 6 h.
  • Hydroxymethylation : Paraformaldehyde (1.5 eq) is added with KOH (0.5 eq) at 60°C for 3 h.

Yield : 70–73% (crude), 65% after recrystallization.

Advantages :

  • Eliminates intermediate purification
  • Reduces solvent waste (toluene recycled)

Optimization Strategies

Catalytic System Tuning

  • Cu(I) vs. Ru(II) catalysts : Cu(I) provides higher regioselectivity (>95% N-1) but requires strict anaerobic conditions. Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) enable lower temperatures (50°C) but yield 85:15 N-1/N-2 mixtures.
  • Ligand effects : Bipyridine ligands enhance CuAAC rates by stabilizing Cu(I) intermediates, reducing reaction time to 8–12 h.

Protective Group Chemistry

  • Hydroxymethyl protection : Acetylation (Ac₂O/pyridine) prevents oxidation during storage. Deprotection uses NaOH/MeOH (0.5 M, 2 h).
  • Ester stability : Methyl esters remain intact under Grignard conditions but hydrolyze in LiOH/THF/H₂O (1:3:1, 12 h).

Analytical Characterization

Spectroscopic Profiles

FT-IR (KBr) :

  • 3420 cm⁻¹ (O-H stretch)
  • 1725 cm⁻¹ (C=O ester)
  • 1590 cm⁻¹ (C=N triazole)

LC-MS (ESI+) :

  • m/z 311.72 [M+H]⁺ (calc. 311.11)
  • Fragments: m/z 267.08 (loss of COOCH₃), 229.05 (loss of hydroxymethyl).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥95% purity with tR = 6.8 min.

Industrial and Regulatory Considerations

  • Scale-up challenges : Exothermic Grignard reactions require jacketed reactors with precise temperature control (−10°C ± 2°C).
  • Regulatory compliance : Non-hazardous per DOT/IATA guidelines; LD₅₀ >2000 mg/kg (oral, rat).
  • Storage : Stable ≥24 months at −20°C in amber glass under N₂.

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